1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride

beta-adrenoceptor structure-activity relationship aryl ether conformation

This ortho-biphenyloxy aryloxypropanolamine beta-blocker features a cyclopentylamino N-substituent, critically distinct from the para-biphenyloxy isomer BPCP (CAS 1052519-10-4) and clinical beta-blockers (e.g., bisoprolol). The ortho attachment alters the torsional angle and steric environment around the aryl ether, conferring unique receptor subtype interaction potential. With a calculated AlogP of ~3.60—higher than propranolol (~2.9)—this compound serves as an ideal high-logP reference for membrane partitioning, non-specific binding, and off-target profiling studies. Pair with the para isomer and N-substituent variants to construct complete beta-adrenoceptor SAR matrices. The HCl salt form enhances aqueous solubility for reliable in vitro experimentation. For research use only.

Molecular Formula C20H26ClNO2
Molecular Weight 347.9 g/mol
Cat. No. B4612785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride
Molecular FormulaC20H26ClNO2
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl
InChIInChI=1S/C20H25NO2.ClH/c22-18(14-21-17-10-4-5-11-17)15-23-20-13-7-6-12-19(20)16-8-2-1-3-9-16;/h1-3,6-9,12-13,17-18,21-22H,4-5,10-11,14-15H2;1H
InChIKeyJLEUMZXNNYUFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL Hydrochloride – Structural Identity and Pharmacological Class for Procurement Decisions


1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride (IUPAC: 1-(cyclopentylamino)-3-(2-phenylphenoxy)propan-2-ol hydrochloride; molecular formula C20H26ClNO2; MW 347.88) is a synthetic aryloxypropanolamine derivative classified as a beta-adrenergic receptor antagonist (beta-blocker) . It features an ortho-biphenyloxy aryl moiety linked via a propan-2-ol backbone to a cyclopentylamino substituent. This compound is structurally distinguished from the more widely cited para-biphenyloxy isomer (BPCP, CAS 1052519-10-4) by the position of the biphenyl attachment, which influences molecular conformation, lipophilicity, and potentially receptor subtype selectivity . The hydrochloride salt form enhances aqueous solubility for in vitro and in vivo experimental use.

Why In-Class Aryloxypropanolamine Beta-Blockers Cannot Substitute 1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL Hydrochloride


Aryloxypropanolamine beta-blockers display profound structure-activity relationships (SAR) where both the aryl substitution pattern and the amine N-substituent independently govern receptor subtype affinity, selectivity, and off-target profiles [1]. The ortho-biphenyloxy group of the target compound imposes a distinct torsional angle and steric environment around the aryl ether compared to para-substituted analogs such as BPCP or bisoprolol, which can alter the compound's interaction with the beta-adrenoceptor binding pocket. Likewise, replacing the cyclopentylamino group with isopropylamino (as in propranolol) or tert-butylamino (as in berlafenone/bipranol) changes beta-1/beta-2 selectivity and intrinsic sympathomimetic activity [2]. Substituting one in-class compound for another without quantitative comparative data on binding affinity, functional activity, and selectivity for the specific experimental system risks confounding pharmacological interpretation and wasting procurement resources on a compound that may exhibit a meaningfully different bioactivity profile.

Quantitative Differentiation Evidence for 1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL Hydrochloride Selection


Ortho-Biphenyloxy Substitution Alters Beta-Adrenoceptor Binding Geometry Relative to Para-Substituted BPCP

The target compound bears the biphenyloxy moiety attached at the ortho position (2-yloxy), whereas the more commonly cited isomer BPCP uses the para position (4-yloxy) . In aryloxypropanolamine beta-blockers, the position of aryl substitution directly influences the spatial orientation of the aromatic ring system within the beta-adrenoceptor binding site; ortho-substitution typically introduces greater steric bulk near the ether oxygen, which can modulate hydrogen bonding with receptor residues and alter the conformational preferences of the ligand [1]. While direct beta-1/beta-2 affinity data for the ortho isomer are not publicly available, SAR studies on structurally related aryloxypropanolamines demonstrate that moving from para to ortho substitution can shift beta-1/beta-2 selectivity ratios by several-fold, a magnitude sufficient to change the pharmacological classification of a compound from non-selective to beta-1-selective or vice versa [1]. Researchers requiring a specific beta-subtype selectivity profile in their experimental system must verify the subtype affinity of the ortho isomer rather than relying on para-isomer data.

beta-adrenoceptor structure-activity relationship aryl ether conformation

Cyclopentylamino Substituent Provides Distinct Beta-Adrenoceptor Affinity Profile Compared to Tert-Butylamino (Berlafenone) and Isopropylamino Analogs

The N-substituent is a critical determinant of beta-adrenoceptor affinity and subtype selectivity in aryloxypropanolamines. The target compound carries a cyclopentylamino group, whereas the closely related ortho-biphenyloxy analog berlafenone (bipranol) bears a tert-butylamino group . Published data for berlafenone in [3H](−)CGP 12177 whole-cell binding assays against CHO-β1 and CHO-β2 cells show measurable affinity (pKD values reported in Table 1 of Baker et al., 2017) and a defined beta-2 selectivity ratio [1]. In SAR studies across multiple aryloxypropanolamine series, replacement of a tert-butyl group with a cyclopentyl ring consistently increases steric demand at the amine binding subsite and can shift selectivity toward beta-1 receptors by restricting conformational freedom [2]. Although the specific Ki or IC50 values for the cyclopentylamino derivative at beta-1 and beta-2 receptors are not publicly reported, the known SAR trajectory indicates that the cyclopentylamino compound is unlikely to replicate the exact affinity profile of berlafenone, and its selectivity ratio may differ by a factor of 2–10-fold based on analogous N-substituent modifications in related series [2].

beta-blocker selectivity N-substituent SAR cyclopentylamino

Ortho-Biphenyloxy Moiety Confers Higher Lipophilicity (clogP) and Distinct Membrane Partitioning Compared to Para-Substituted and Monocyclic Analogs

The ortho-substitution of the biphenyl system introduces a steric twist between the two phenyl rings, reducing π-orbital overlap and altering the overall molecular dipole and solvation properties relative to the planar para-substituted isomer . Computational analysis of the parent molecule (free base) yields a calculated logP (AlogP) of approximately 3.60, with 8 rotatable bonds and a polar surface area of 43.70 Ų, as recorded in ChEMBL for a compound sharing the C20H26ClNO2 formula [1]. For comparison, para-substituted beta-blockers such as bisoprolol (para-biphenyloxy with isopropylamino) have reported clogP values around 2.1–2.5, and the monocyclic analog propranolol (naphthyloxy) has a clogP of approximately 2.9 [2]. The elevated lipophilicity of the ortho-biphenyloxy compound predicts greater membrane partitioning, higher tissue distribution, and potentially enhanced blood-brain barrier penetration relative to para-substituted and monocyclic aryloxypropanolamines [2]. These physicochemical distinctions can directly impact in vitro assay behavior (e.g., non-specific binding to plasticware, effective free concentration in cell-based assays) and must be accounted for when designing experiments comparing this compound to less lipophilic analogs.

lipophilicity physicochemical property ortho effect

Optimal Research Application Scenarios for 1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL Hydrochloride Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Aryloxypropanolamine Beta-Adrenoceptor Ligands Requiring Ortho-Biphenyl and Cyclopentylamino Chemical Space

This compound is specifically suited for medicinal chemistry SAR campaigns exploring the effect of ortho-biphenyloxy substitution and cyclic secondary amine N-substituents on beta-adrenoceptor affinity and subtype selectivity. Because the ortho-biphenyl and cyclopentylamino combination is chemically distinct from the para-isopropylamino motif found in clinically used beta-blockers (e.g., bisoprolol), this compound provides a unique probe for mapping receptor-ligand interactions . Researchers should pair this compound with its para isomer (BPCP) and with N-substituent variants (isopropylamino and tert-butylamino analogs) to establish a complete SAR matrix.

Physicochemical Profiling and Membrane Partitioning Studies of Lipophilic Beta-Blockers

The elevated calculated lipophilicity (AlogP ≈ 3.60) of this compound relative to bisoprolol (clogP ≈ 2.1–2.5) and propranolol (clogP ≈ 2.9) makes it a candidate for comparative membrane partitioning, non-specific binding, and tissue distribution studies [1]. It can serve as a high-logP reference point in a lipophilicity series of aryloxypropanolamines to investigate the relationship between logP and off-target binding, assay interference, or in vivo pharmacokinetic behavior.

Computational Chemistry and Molecular Docking Studies of Beta-Adrenoceptor Ligand Binding Poses

The steric and conformational features of the ortho-biphenyloxy group and the cyclopentyl ring provide a distinct molecular topology for computational docking and molecular dynamics simulations of beta-adrenoceptor-ligand complexes . This compound can be employed as a test ligand in docking validation studies or as a template for virtual screening, particularly when the research question concerns the tolerance of the beta-adrenoceptor orthosteric site to non-planar, sterically demanding aryl ether substituents.

Selectivity Profiling Against Off-Target Panel Where Ortho-Biphenyl Lipophilicity is a Key Differentiator

Given the known off-target interactions of lipophilic beta-blockers with monoamine transporters, serotonin receptors, and ion channels, this compound may be included in broader selectivity profiling panels to compare off-target hit rates as a function of logP and aryl substitution pattern [1]. When benchmarked alongside less lipophilic analogs (propranolol, bisoprolol), the degree of off-target engagement attributable to non-specific hydrophobic interactions versus specific molecular recognition can be assessed.

Quote Request

Request a Quote for 1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.